![molecular formula C10H11NO4S B2735198 N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide CAS No. 2034339-05-2](/img/structure/B2735198.png)
N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide is an organosulfur compound with the formula CH3SO2NH2 . It is used in the synthesis of important organic reagents .
Synthesis Analysis
Methanesulfonamide can be prepared in the laboratory by reacting sulfonyl chlorides with an amine .Molecular Structure Analysis
The molecular formula of methanesulfonamide is CH5NO2S . It consists of a sulfonyl group (O=S=O) connected to an amine group (-NH2) .Chemical Reactions Analysis
Sulfonamides, including methanesulfonamide, can undergo a variety of acid-base reactions. The N-H bond can be deprotonated .Physical And Chemical Properties Analysis
Methanesulfonamide is typically crystalline . It has a density of 1.4±0.1 g/cm3 and a boiling point of 208.2±23.0 °C .Aplicaciones Científicas De Investigación
Chemoselective N-Acylation Reagents
N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, closely related to the compound of interest, have been developed as chemoselective N-acylation reagents. These reagents exhibit sufficiently good chemoselectivity, highlighting their potential utility in synthetic organic chemistry for acylation reactions with enhanced selectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Antibacterial Activity of Sulfonamide Derivatives
Methanesulfonicacid hydrazide derivatives and their metal complexes have shown antibacterial activities against both gram-positive and gram-negative bacteria. This research underscores the potential of sulfonamide derivatives, similar to the query compound, in developing new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Metal Mediated Inhibition
Quinolinyl sulfonamides, which share a functional group with the target compound, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This inhibition is crucial for understanding the role of MetAP in cellular processes and developing inhibitors for therapeutic purposes (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Synthesis and Characterization of Novel Sulfonamide Derivatives
Sulfonamide derivatives have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry. Their structural elucidation and activity screenings contribute to the broader understanding of sulfonamide compounds' utility (An, Zheng, & Wu, 2014).
Microbial Metabolism
Methanesulfonic acid, a related compound, serves as a key intermediate in the biogeochemical cycling of sulfur. Understanding its microbial metabolism can provide insights into environmental sulfur cycles and potential biotechnological applications for sulfur recovery or removal (Kelly & Murrell, 1999).
Catalysis and Organic Synthesis
Methanesulfonamide and related nucleophiles have been utilized in Pd-catalyzed N-arylation, highlighting their significance in facilitating cross-coupling reactions. Such methodologies are crucial for the synthesis of complex organic molecules, potentially including pharmaceuticals and materials science applications (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-16(12,13)11-7-8-4-5-10(15-8)9-3-2-6-14-9/h2-6,11H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBRBSPUBWNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2735117.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![3-(4-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2735121.png)
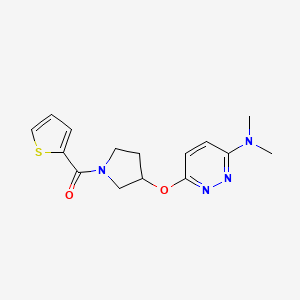
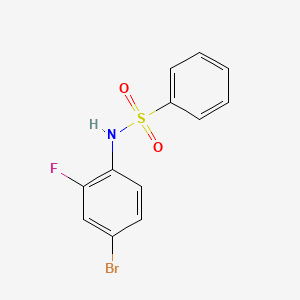
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2735127.png)
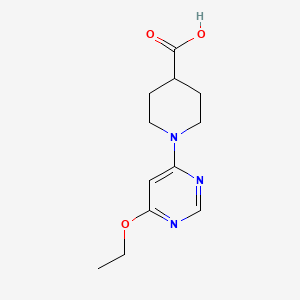

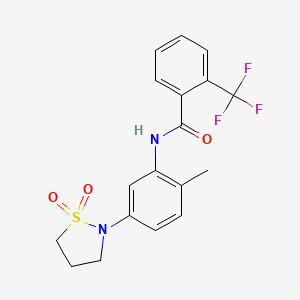
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)
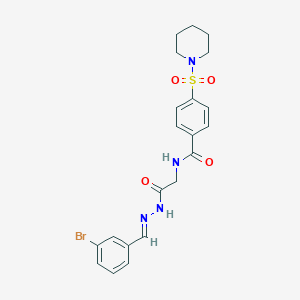

![Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate](/img/structure/B2735137.png)